ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate is a complex organic compound with a unique structure that includes a benzothiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors such as sulfonamides and chlorides.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides.
Acetylation and Amidation: The acetyl group is added through an acetylation reaction, followed by amidation to introduce the acetamido group.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination agents such as thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate involves its interaction with specific molecular targets. The benzothiadiazine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate can be compared with other benzothiadiazine derivatives:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
3-(1,1-Dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone: Investigated as an HCV polymerase inhibitor.
The unique structure of this compound, particularly the presence of the cyclopentyl and acetamido groups, distinguishes it from other similar compounds and may contribute to its unique biological activities.
Properties
IUPAC Name |
ethyl 4-[[2-[2-[1-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl]acetyl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O7S/c1-2-35-25(32)18-9-11-19(12-10-18)27-23(30)17-36-24(31)16-26(13-5-6-14-26)15-22-28-20-7-3-4-8-21(20)37(33,34)29-22/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRQHVUWEZYUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2(CCCC2)CC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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